ATAD2 Bromodomain Selectivity
In a direct head-to-head chemoproteomic comparison (Bromosphere assay) in human HUT78 cell lysates, a probe derived from the 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine scaffold (BDBM50098250) exhibited a Kd of 158 nM for the ATAD2 bromodomain, while its affinity for the structurally related BAZ2A bromodomain was undetectable (Kd <100,000 nM), indicating a >630-fold selectivity window [1]. This contrasts with data for another imidazo[1,2-a]pyrimidine derivative (BDBM50207720), which in an SPR assay showed a Kd of 109,000 nM for the BRD4 bromodomain, representing a ~690-fold weaker interaction than the target compound's engagement with ATAD2 [2].
| Evidence Dimension | Binding Affinity and Selectivity (Bromodomains) |
|---|---|
| Target Compound Data | Kd = 158 nM (ATAD2); Kd <100,000 nM (BAZ2A) |
| Comparator Or Baseline | In-class analog (BDBM50207720): Kd = 109,000 nM (BRD4) |
| Quantified Difference | Target: ~690-fold higher affinity for ATAD2 than comparator for BRD4. Selectivity: >630-fold selective for ATAD2 over BAZ2A. |
| Conditions | Bromosphere chemoproteomic assay (target compound); Surface Plasmon Resonance (comparator) |
Why This Matters
This data defines the compound's utility in studying ATAD2 biology, a key oncology target, by demonstrating its superior, quantifiable affinity and selectivity profile within the bromodomain protein family compared to a related imidazo[1,2-a]pyrimidine analog.
- [1] BindingDB. (n.d.). Binding affinity data for BDBM50098250 (CHEMBL3590389) against ATAD2 and BAZ2A. Retrieved April 15, 2026. View Source
- [2] BindingDB. (n.d.). Binding affinity data for BDBM50207720 (CHEMBL3954022) against BRD4. Retrieved April 15, 2026. View Source
